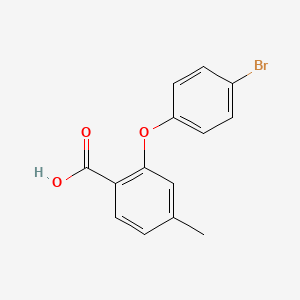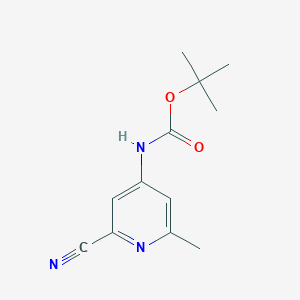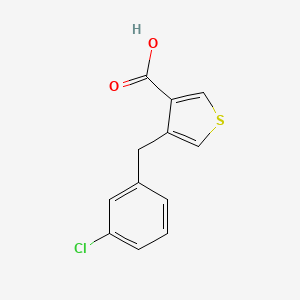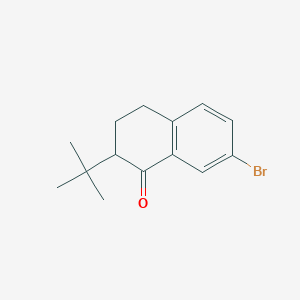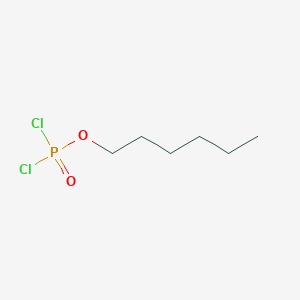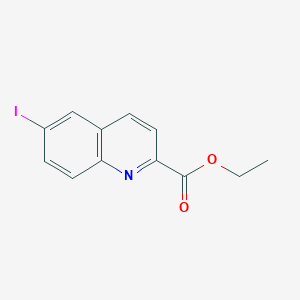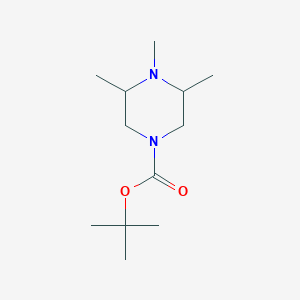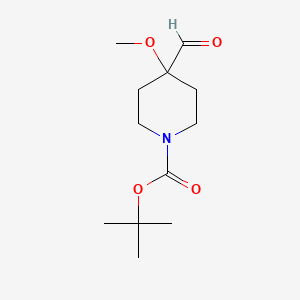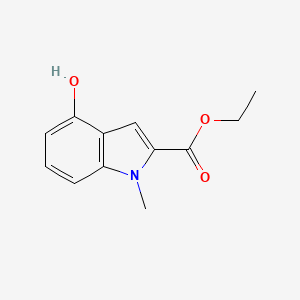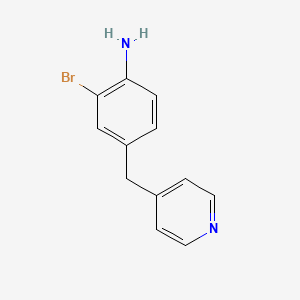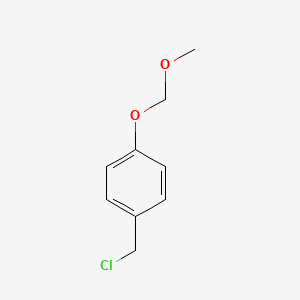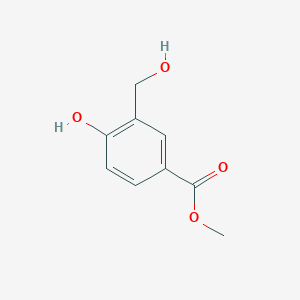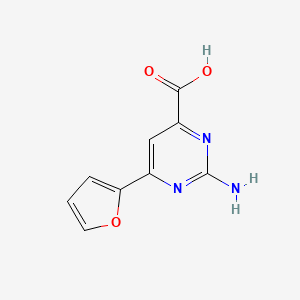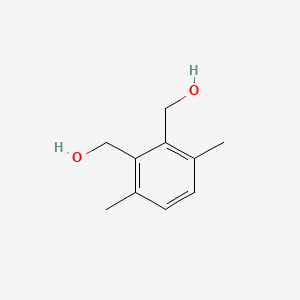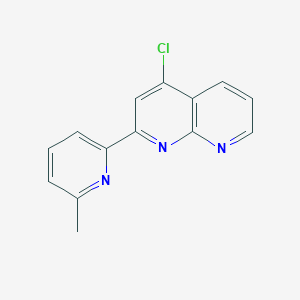
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties
准备方法
The synthesis of 1,8-naphthyridines, including 4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine, can be achieved through several methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This approach uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere.
化学反应分析
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine undergoes various chemical reactions:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Suzuki–Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
科学研究应用
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: Compounds containing the 1,8-naphthyridine core have shown potential in treating bacterial infections and are under clinical investigations.
Materials Science: These compounds are used as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems.
Chemical Biology: The compound’s unique structure makes it a valuable tool in studying various biological processes and interactions.
作用机制
The mechanism of action of 4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine can be compared with other 1,8-naphthyridine derivatives:
Gemifloxacin: A compound containing the 1,8-naphthyridine core used in treating bacterial infections.
Other Substituted Naphthyridines: Various derivatives with different substituents exhibit diverse biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H10ClN3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
4-chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H10ClN3/c1-9-4-2-6-12(17-9)13-8-11(15)10-5-3-7-16-14(10)18-13/h2-8H,1H3 |
InChI 键 |
FSHTWRUAGYMCQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
